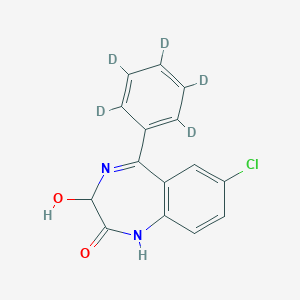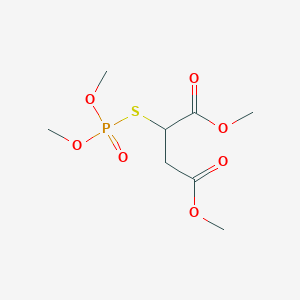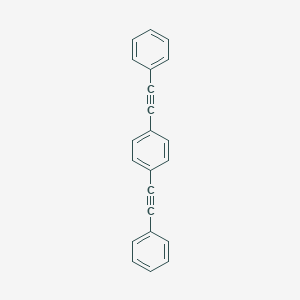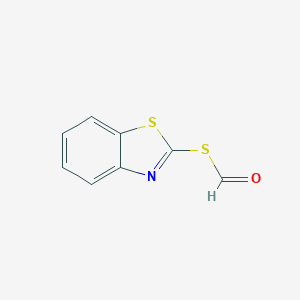
Methanethioic acid, S-2-benzothiazolyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethioic acid, S-2-benzothiazolyl ester (9CI), commonly known as MBT, is a chemical compound that has been widely used in various industrial applications. MBT is a thiazole derivative that possesses a variety of interesting properties, including antimicrobial, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of MBT is not fully understood. However, it is believed that MBT exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. MBT may also interfere with the DNA replication process in bacteria and fungi. As for its antioxidant and anticancer properties, MBT is thought to act by scavenging free radicals and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
MBT has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have also shown that MBT can cause skin irritation and allergic reactions in some individuals. In addition, MBT has been found to have a negative impact on aquatic life, and its use in industrial applications is regulated in some countries.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBT in lab experiments is its low toxicity and wide range of applications. However, MBT is also known to be unstable in the presence of light and air, which can complicate its use in certain experiments. In addition, the synthesis of MBT can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of MBT. One area of research is the development of more efficient and environmentally friendly methods for the synthesis of MBT. Another direction is the investigation of MBT as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, the use of MBT in various industrial applications, such as rubber production and water treatment, can also be further explored to improve efficiency and reduce environmental impact.
Conclusion:
In conclusion, MBT is a thiazole derivative with a wide range of interesting properties. Its antimicrobial, antioxidant, and anticancer activities make it a promising candidate for various applications. However, its use is also associated with some limitations, such as its instability and potential negative impact on the environment. Further research is needed to fully understand the mechanism of action of MBT and to explore its potential in various applications.
Méthodes De Synthèse
MBT can be synthesized by the reaction of 2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The reaction yields MBT as a white crystalline solid with a melting point of 132-135°C.
Applications De Recherche Scientifique
MBT has been extensively studied for its antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MBT has also been investigated for its antioxidant and anticancer properties. Studies have shown that MBT can scavenge free radicals and inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
131123-87-0 |
|---|---|
Nom du produit |
Methanethioic acid, S-2-benzothiazolyl ester (9CI) |
Formule moléculaire |
C8H5NOS2 |
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) methanethioate |
InChI |
InChI=1S/C8H5NOS2/c10-5-11-8-9-6-3-1-2-4-7(6)12-8/h1-5H |
Clé InChI |
NDVPBWSNPLRAGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC=O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC=O |
Synonymes |
Methanethioic acid, S-2-benzothiazolyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



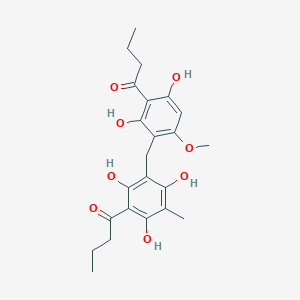
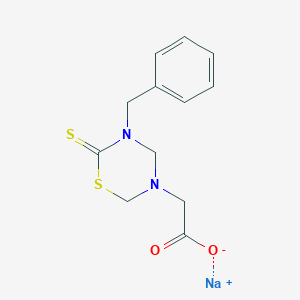

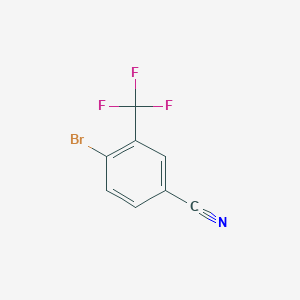

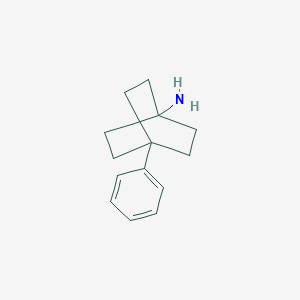
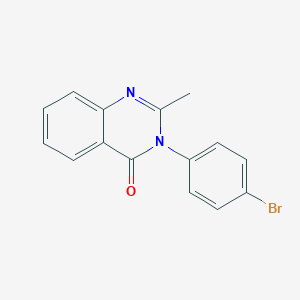
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
